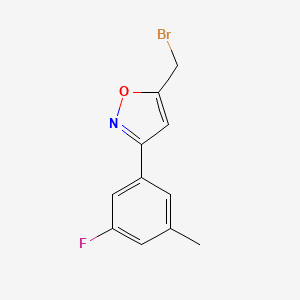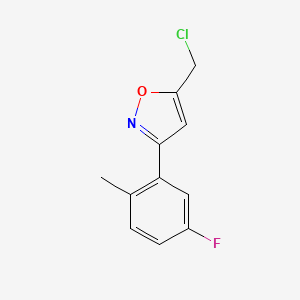
5-(Bromomethyl)-3-(2-chloro-4-methylphenyl)-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Bromomethyl)-3-(2-chloro-4-methylphenyl)-1,2-oxazole is a synthetic organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a bromomethyl group and a 2-chloro-4-methylphenyl group attached to the oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-(2-chloro-4-methylphenyl)-1,2-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at a controlled temperature.
Attachment of the 2-Chloro-4-Methylphenyl Group: The 2-chloro-4-methylphenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a suitable boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-3-(2-chloro-4-methylphenyl)-1,2-oxazole can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine, thiol, or alkoxide.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the oxazole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Major Products Formed
Substitution Products: Amines, thiols, or alkoxides.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols or amines.
科学研究应用
Chemistry
In chemistry, 5-(Bromomethyl)-3-(2-chloro-4-methylphenyl)-1,2-oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s ability to modulate specific biological pathways can lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science, coatings, and adhesives.
作用机制
The mechanism of action of 5-(Bromomethyl)-3-(2-chloro-4-methylphenyl)-1,2-oxazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The 2-chloro-4-methylphenyl group can enhance the compound’s binding affinity and specificity towards certain targets, contributing to its overall biological activity.
相似化合物的比较
Similar Compounds
5-(Chloromethyl)-3-(2-chloro-4-methylphenyl)-1,2-oxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Bromomethyl)-3-(2-fluoro-4-methylphenyl)-1,2-oxazole: Similar structure but with a fluoro group instead of a chloro group.
5-(Bromomethyl)-3-(2-chloro-4-ethylphenyl)-1,2-oxazole: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
5-(Bromomethyl)-3-(2-chloro-4-methylphenyl)-1,2-oxazole is unique due to the combination of its bromomethyl and 2-chloro-4-methylphenyl groups. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
5-(bromomethyl)-3-(2-chloro-4-methylphenyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO/c1-7-2-3-9(10(13)4-7)11-5-8(6-12)15-14-11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIBTBWPQLMFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NOC(=C2)CBr)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.55 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(5-Fluoro-2-methylphenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B8225698.png)


![1-[3-(4-Fluoro-2-methylphenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8225717.png)

![[3-(2-Chloro-4-methylphenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B8225738.png)
![[3-(2-Chloro-6-methylphenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B8225756.png)
![1-[3-(2-Chloro-6-methylphenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8225762.png)


![[3-(3-Chloro-2-methylphenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B8225783.png)
